molecular formula C17H11Cl2N5O B11196415 6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11196415
M. Wt: 372.2 g/mol
InChI Key: UFSXDPWUDLQKCW-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine-diamine derivative developed for agricultural and pharmacological research applications. This scaffold is recognized for its bioactive potential, with analogs demonstrating significant utility in the development of herbicides and crop growth regulators . The structural motif of the 1,3,5-triazine-2,4-diamine core, particularly the N2,6-disubstituted pattern present in this compound, is a privileged structure in medicinal chemistry . Researchers are investigating this specific derivative for its potential to inhibit key enzymes or disrupt essential biological pathways in target organisms. In agricultural contexts, related compounds within this chemical class act as effective herbicides, making this a candidate for studying weed control and plant physiology . In biomedical research, the N2,6-substituted 1,3,5-triazine-2,4-diamine scaffold shows promise in targeting a range of human enzymes and receptors, with published activities including the inhibition of cancer-related enzymes such as DNA topoisomerase IIα and carbonic anhydrases, as well as modulation of central nervous system (CNS) receptors like the histamine H4 and serotonin 5-HT6 receptors . This makes the compound a valuable template for constructing novel chemical entities in oncology and neuroscience drug discovery programs.

Properties

Molecular Formula

C17H11Cl2N5O

Molecular Weight

372.2 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H11Cl2N5O/c18-10-5-6-12(11(19)8-10)21-17-23-15(22-16(20)24-17)14-7-9-3-1-2-4-13(9)25-14/h1-8H,(H3,20,21,22,23,24)

InChI Key

UFSXDPWUDLQKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=C(C=C(C=C4)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-dichloronitrobenzene and an appropriate nucleophile.

    Formation of the Triazine Ring: The triazine ring can be formed by the cyclization of cyanuric chloride with appropriate amines under basic conditions.

    Coupling Reactions: The final step involves coupling the benzofuran moiety with the triazine ring and the dichlorophenyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C17H11Cl2N5O
  • Molecular Weight : 372.2081 g/mol
  • CAS Number : 727407-64-9
  • SMILES Notation : Clc1ccc(c(c1)Cl)Nc1nc(N)nc(n1)c1cc2c(o1)cccc2

Chemistry

In the field of chemistry, 6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new reaction pathways and develop novel materials. For instance:

Synthesis Route Description
Benzofuran FormationCyclization of 2-hydroxybenzaldehyde with an alkyne under acidic conditions.
Dichlorophenyl IntroductionNucleophilic aromatic substitution using 2,4-dichloronitrobenzene.
Triazine Ring FormationCyclization of cyanuric chloride with amines under basic conditions.

Biology

This compound has garnered attention in biological research due to its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery. Some notable studies include:

  • Investigation into its inhibitory effects on specific enzymes.
  • Exploration of its potential as an anti-cancer agent through molecular docking studies.

Medicine

In medicinal chemistry, the compound is studied for its therapeutic properties. It shows promise in treating diseases such as cancer and infectious diseases due to its ability to interact with specific molecular targets. Case studies have demonstrated:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.
  • Antimicrobial Properties : The compound's structure allows it to disrupt bacterial cell membranes, suggesting potential as an antibiotic.
Therapeutic Area Potential Applications
CancerTargeting specific tumor markers for treatment.
Infectious DiseasesActing as an antimicrobial agent against resistant strains.

Industry

In industrial applications, the compound is explored for its potential use in developing new materials such as polymers and coatings. Its unique chemical properties enable the formulation of materials with enhanced durability and performance characteristics.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the triazine ring may form hydrogen bonds with biological molecules. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Hydrogen Bond Donors/Acceptors
Target Compound (774560-12-2) C₁₇H₁₁Cl₂N₅O 372.2 1-Benzofuran-2-yl, 2,4-dichlorophenyl 4.9 2/6
6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine C₉H₇Cl₂N₅ 256.09 2,4-Dichlorophenyl - 2/4
6-(1-Benzofuran-2-yl)-N-(2,3-dimethylphenyl)-... C₁₉H₁₇N₅O 331.4 1-Benzofuran-2-yl, 2,3-dimethylphenyl 4.3 2/6
6-(3-Methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-... C₁₉H₁₇N₅O 331.38 3-Methyl-benzofuran, 4-methylphenyl - 2/6
6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine C₉H₇Cl₂N₅ 256.09 2,5-Dichlorophenyl - 2/4

Key Observations :

  • Lipophilicity : The target compound’s XLogP3 (4.9) is higher than its dimethylphenyl analog (4.3) , likely due to the electron-withdrawing Cl substituents enhancing hydrophobic interactions.
  • Hydrogen Bonding: The benzofuran-containing derivatives (target compound and analogs in ) have six acceptors vs.
  • Steric Effects : Methyl substituents (e.g., in ) may reduce metabolic degradation but could hinder target accessibility compared to smaller Cl groups.
Anticancer Potential
  • Target Compound : While direct data are unavailable, structural similarity to the above compound suggests possible anticancer activity. The benzofuran moiety may enhance DNA intercalation or kinase inhibition .

Crystallographic and Structural Insights

  • 6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine : Forms 1D chains via N–H···N hydrogen bonds, expanding to 2D structures with sebacic acid .

Biological Activity

The compound 6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family and has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (2S)-2-(N-{[5-(1-benzofuran-2-yl)thiophen-2-yl]methyl}-1-(2,4-dichlorophenyl)formamido)-3-phenylpropanoic acid
  • Chemical Formula : C29H21Cl2N5O4S
  • Molecular Weight : 550.452 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with dichlorophenyl and triazine precursors. The process often utilizes methods such as microwave synthesis for efficiency and yield improvement .

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, compounds derived from benzofuran and triazine frameworks showed high selectivity for COX-2 inhibition, leading to reduced inflammation and pain .

Table 1: Inhibition Activity Comparison

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Analgesic Activity (%)
6-(Benzofuran)409051
Sodium Diclofenac508551

Analgesic Activity

The analgesic activity was assessed using various models of pain. The aforementioned compound demonstrated protective effects comparable to standard analgesics like sodium diclofenac .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups (e.g., dichlorophenyl and benzofuran) significantly influences their interaction with target enzymes. Compounds that maintain a balance between hydrophobic and hydrophilic characteristics tend to exhibit better bioactivity .

Case Studies

Several case studies have highlighted the efficacy of benzofuran-based triazines in preclinical models:

  • Study on COX Inhibition :
    • A series of benzofuran derivatives were synthesized and tested for their COX inhibitory activity. Compounds with higher lipophilicity showed increased COX-2 selectivity.
    • Results indicated that certain modifications led to enhanced anti-inflammatory effects compared to traditional NSAIDs .
  • Toxicity Assessment :
    • Toxicity evaluations in zebrafish models revealed that while some derivatives exhibited moderate cytotoxicity at high concentrations, they generally displayed a favorable safety profile at therapeutic doses .

Q & A

Basic: What are the standard synthetic methodologies for preparing 6-(1-benzofuran-2-yl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine?

Answer:
The compound is synthesized via a one-pot, microwave-assisted reaction involving cyanoguanidine, aromatic aldehydes, and aryl amines. This method improves reaction efficiency and reduces side products compared to conventional heating . Key steps include:

  • Microwave irradiation : Accelerates cyclocondensation, typically at 100–150°C for 20–60 minutes.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product.

Advanced: How can reaction conditions be optimized to improve regioselectivity in triazine core functionalization?

Answer:
Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., dichlorophenyl) direct nucleophilic attack to specific triazine positions.
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) modulate reaction pathways .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 120°C) minimizes side reactions during sequential amine additions.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzofuran coupling, dichlorophenyl attachment) via chemical shifts and splitting .
  • HPLC-MS : Validates molecular weight (expected [M+H]⁺ ~440–450 Da) and purity (>95%).
  • FT-IR : Identifies key functional groups (e.g., triazine ring vibrations at 1550–1600 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction provides:

  • Bond angles/lengths : Clarifies steric interactions between the benzofuran and dichlorophenyl groups.
  • Packing motifs : Reveals intermolecular interactions (e.g., hydrogen bonding) affecting solubility .
  • Validation : Cross-checks DFT-optimized geometries for computational studies .

Basic: What in vitro assays are used for preliminary biological activity screening?

Answer:

  • Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM doses .
  • Antimicrobial testing : Broth microdilution (MIC determination) for bacterial/fungal strains .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or topoisomerases.

Advanced: How can 3D-QSAR models guide structural optimization for enhanced bioactivity?

Answer:

  • Descriptor selection : Use steric, electrostatic, and hydrophobic fields to map substituent effects .
  • Validation : Leave-one-out cross-validation (q² > 0.5) ensures model robustness.
  • Scaffold hopping : Replace benzofuran with other heterocycles (e.g., indole) predicted to improve binding .

Basic: How should researchers address contradictions in reported biological activity data?

Answer:

  • Control standardization : Ensure consistent cell lines, passage numbers, and assay protocols.
  • Solubility checks : Use DMSO stocks ≤0.1% to avoid solvent interference.
  • Dose-response curves : Calculate IC₅₀ values across ≥5 concentrations to confirm potency trends .

Advanced: What methodologies assess the environmental fate of this compound?

Answer:

  • Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV light) .
  • Bioaccumulation potential : Octanol-water partition coefficients (log P) measured via shake-flask method.
  • Ecotoxicology : Daphnia magna or algal growth inhibition tests (OECD guidelines) .

Basic: What strategies isolate this compound from complex reaction mixtures?

Answer:

  • Extraction : Liquid-liquid partitioning (ethyl acetate/water) removes polar byproducts.
  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).
  • Crystallization : Slow evaporation from DCM/hexane yields high-purity crystals .

Advanced: How can computational docking predict binding modes with biological targets?

Answer:

  • Protein preparation : Molecular dynamics (MD) minimizes receptor structure (e.g., EGFR kinase).
  • Grid generation : Focus on ATP-binding pockets or allosteric sites.
  • Scoring functions : Glide SP/XP or AutoDock Vina rank poses; validate with mutagenesis data .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-triazine) in LC-MS/MS .
  • Sensitivity : Optimize MRM transitions (e.g., m/z 445 → 327 for quantification).
  • Extraction efficiency : Solid-phase extraction (C18 cartridges) recovers >85% from plasma .

Advanced: How to evaluate resistance mechanisms in antimicrobial studies?

Answer:

  • Efflux pump inhibition : Combine compound with sub-inhibitory erythromycin to assess synergy .
  • Genomic analysis : RNA-seq identifies upregulated resistance genes (e.g., MDR transporters).
  • Time-kill assays : Monitor bactericidal activity over 24h to detect adaptive tolerance .

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